

molecular structure and nomenclature of Tetrachloro-1,4-dimethoxybenzene

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Compound of Interest

Compound Name: Tetrachloro-1,4-dimethoxybenzene

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An In-depth Technical Guide to Tetrachloro-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-1,4-dimethoxybenzene, a halogenated aromatic compound, is a molecule of interest in various fields of chemical and biological research. This document provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. Additionally, it explores its known biological activities and potential mechanisms of action. This guide is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, drug discovery, and environmental science.

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. It is also known by several synonyms, including Tetrachlorohydroquinone dimethyl ether and Drosophilin A methyl ether.^[1]

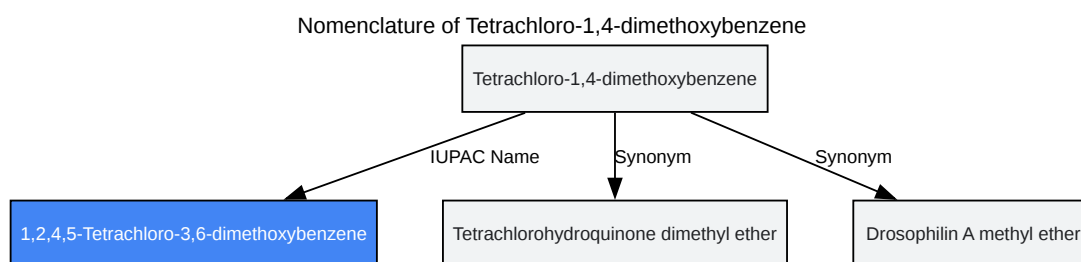
The molecular structure consists of a central benzene ring substituted with four chlorine atoms at positions 1, 2, 4, and 5, and two methoxy groups (-OCH₃) at positions 3 and 6.

Molecular Formula: $C_8H_6Cl_4O_2$ [2][3][4]

Molecular Weight: 275.94 g/mol [2][3][4]

CAS Registry Number: 944-78-5 [2][3][4]

A logical diagram illustrating the relationship between the common names and the IUPAC name is presented below.



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Caption: Relationship between common and systematic names.

Physicochemical Properties

The physicochemical properties of **Tetrachloro-1,4-dimethoxybenzene** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Melting Point	165 °C	[5]
Boiling Point (Predicted)	330.1 ± 37.0 °C	[5]
Density (Predicted)	1.489 ± 0.06 g/cm ³	[5]
InChI Key	HICARXIPJINIRA- UHFFFAOYSA-N	[2][3]

Synthesis of Tetrachloro-1,4-dimethoxybenzene

The synthesis of **Tetrachloro-1,4-dimethoxybenzene** can be achieved through two primary routes: the direct chlorination of 1,4-dimethoxybenzene and the methylation of tetrachlorohydroquinone.

Experimental Protocol: Direct Chlorination of 1,4-Dimethoxybenzene

This protocol is adapted from general procedures for the chlorination of activated aromatic rings.

Materials:

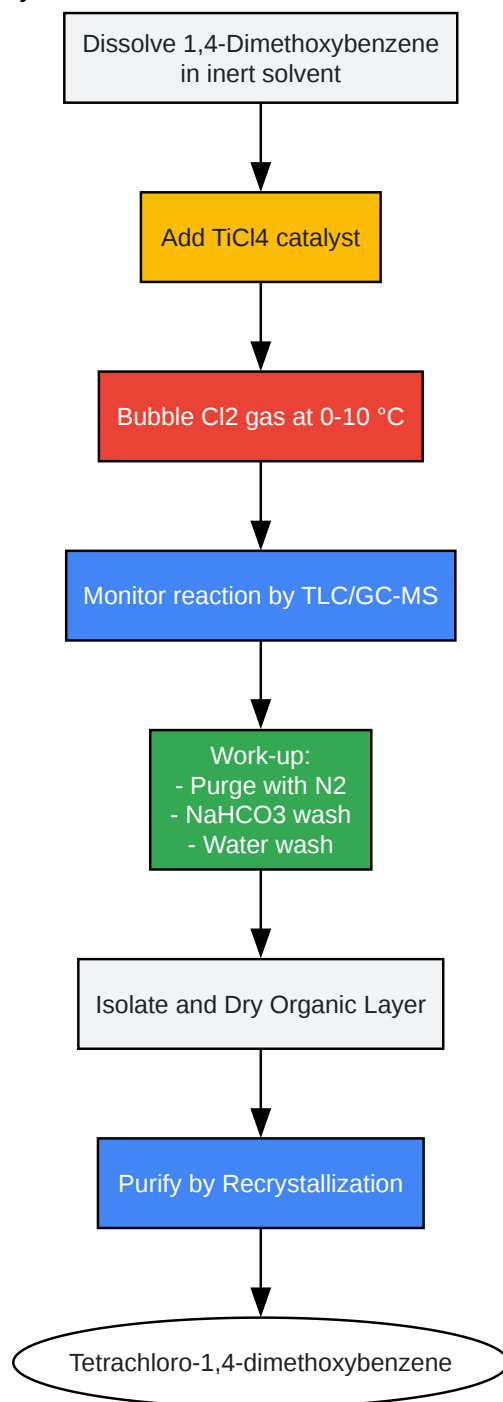
- 1,4-Dimethoxybenzene
- Elemental Chlorine (Cl₂)
- Titanium tetrachloride (TiCl₄) (catalyst)
- Inert solvent (e.g., carbon tetrachloride or a halogenated hydrocarbon)
- Sodium bicarbonate solution (5%)
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis

Procedure:

- In a three-necked flask equipped with a stirrer, gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 1,4-dimethoxybenzene in the inert solvent.
- Add a catalytic amount of titanium tetrachloride to the solution.
- While stirring vigorously, bubble elemental chlorine gas through the solution at a controlled rate. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 0-10 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the starting material is consumed and the desired level of chlorination is achieved, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove any excess chlorine.
- Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure **Tetrachloro-1,4-dimethoxybenzene**.

A workflow for the synthesis via direct chlorination is depicted below.

Synthesis Workflow: Direct Chlorination

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **Tetrachloro-1,4-dimethoxybenzene**.

Experimental Protocol: Methylation of Tetrachlorohydroquinone

This method involves the methylation of the hydroxyl groups of tetrachlorohydroquinone.

Materials:

- Tetrachlorohydroquinone
- Dimethyl sulfate or Iodomethane (methylating agent)
- A strong base (e.g., sodium hydroxide or potassium carbonate)
- A suitable solvent (e.g., acetone, DMF, or DMSO)
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask, dissolve tetrachlorohydroquinone in the chosen solvent.
- Add the strong base to the solution and stir until the tetrachlorohydroquinone is fully deprotonated.
- Slowly add the methylating agent (dimethyl sulfate or iodomethane) to the reaction mixture at room temperature. The reaction may be slightly exothermic.
- Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.
- Upon completion, pour the reaction mixture into a large volume of water to precipitate the product.
- Collect the solid product by filtration and wash it thoroughly with water.
- Dry the product in a desiccator or oven at a low temperature.

- If necessary, recrystallize the product from a suitable solvent to obtain pure **Tetrachloro-1,4-dimethoxybenzene**.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Tetrachloro-1,4-dimethoxybenzene**. While a dedicated public spectrum for ^1H NMR, ^{13}C NMR, and IR is not readily available, data from closely related compounds and the mass spectrum from the NIST database provide valuable information.

^1H NMR and ^{13}C NMR Spectroscopy

Due to the high degree of symmetry in the 1,2,4,5-tetrachloro-3,6-dimethoxybenzene molecule, a simple NMR spectrum is expected.

- ^1H NMR: A single sharp singlet is anticipated for the six equivalent protons of the two methoxy groups. Based on data for similar chlorinated and methoxylated benzenes, this peak is expected to appear in the range of 3.8-4.0 ppm.
- ^{13}C NMR: Three signals are expected: one for the two equivalent methoxy carbons, and two for the aromatic carbons (one for the carbons bearing the methoxy groups and one for the carbons bearing the chlorine atoms).

The following table provides estimated chemical shifts based on the analysis of related compounds.

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
^1H (methoxy)	~3.9	Singlet
^{13}C (methoxy)	~60-65	Quartet (if coupled to ^1H)
^{13}C (aromatic, C-O)	~150-155	Singlet
^{13}C (aromatic, C-Cl)	~125-130	Singlet

Mass Spectrometry

The mass spectrum of **Tetrachloro-1,4-dimethoxybenzene** is available on the NIST WebBook.[2][3] The fragmentation pattern is characteristic of a chlorinated aromatic compound.

m/z	Putative Fragment
274/276/278/280	[M] ⁺ (Molecular ion peak with characteristic chlorine isotope pattern)
259/261/263/265	[M - CH ₃] ⁺
231/233/235/237	[M - CH ₃ - CO] ⁺

The presence of four chlorine atoms results in a distinctive isotopic cluster for the molecular ion and its fragments, which is a key feature for its identification.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not readily available, the expected characteristic absorption bands are listed below based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration
~2950-2850	C-H stretch (methoxy)
~1450-1500	C=C stretch (aromatic)
~1250-1000	C-O stretch (aryl ether)
~800-600	C-Cl stretch

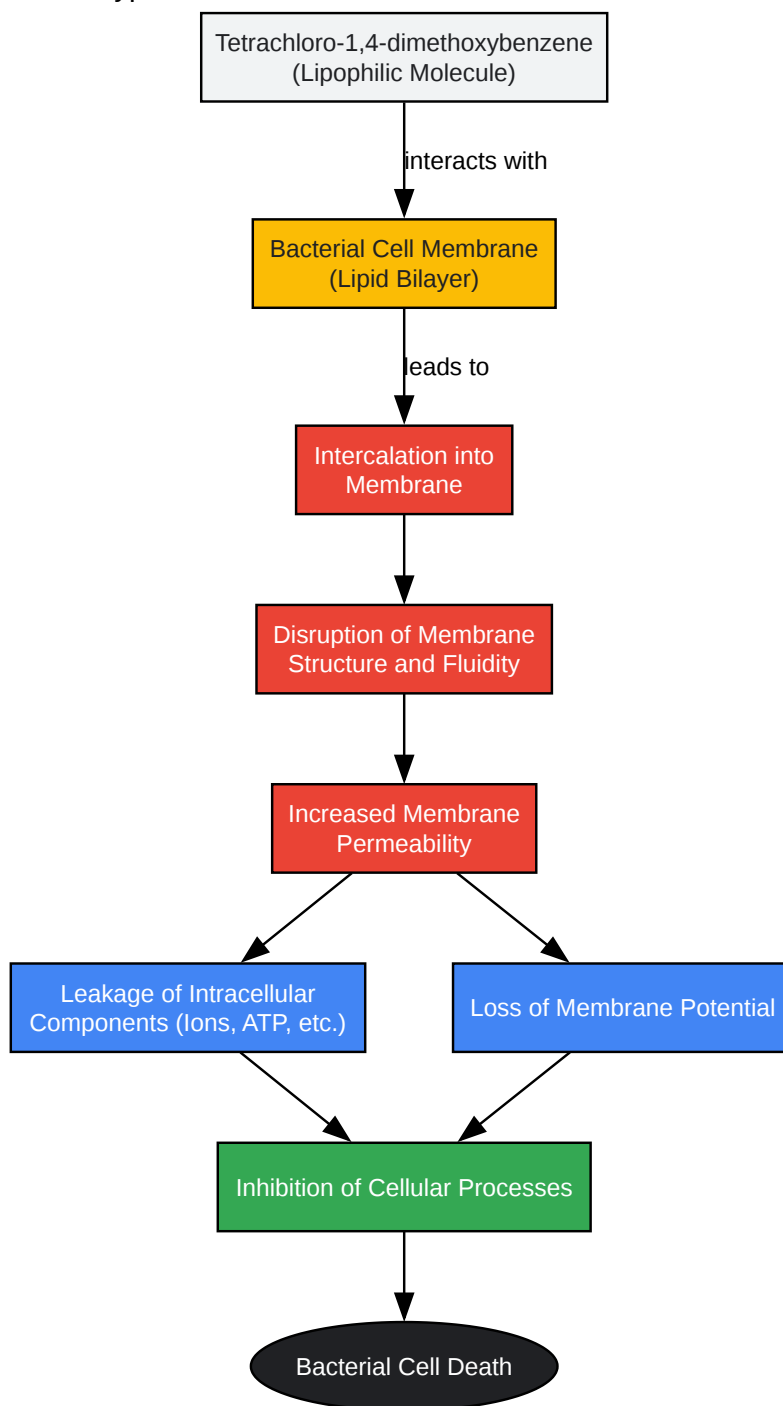
Biological Activity and Mechanism of Action

Tetrachloro-1,4-dimethoxybenzene, also known as Drosophilin A methyl ether, is a natural product isolated from certain species of fungi.[5] It has been reported to exhibit antimicrobial activity.[6] While the precise mechanism of action has not been fully elucidated, its lipophilic nature, due to the presence of the methoxy groups and chlorine atoms, suggests that it may interact with and disrupt microbial cell membranes.

This proposed mechanism is common for hydrophobic antimicrobial compounds, which can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.^{[7][8][9]}

A hypothetical model of this mechanism of action is presented in the diagram below.

Hypothetical Antimicrobial Mechanism of Action

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Caption: A proposed mechanism of antimicrobial action.

Further research is required to validate this proposed mechanism and to explore other potential intracellular targets of **Tetrachloro-1,4-dimethoxybenzene**. Its potential as a lead compound for the development of new antimicrobial agents warrants further investigation.

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